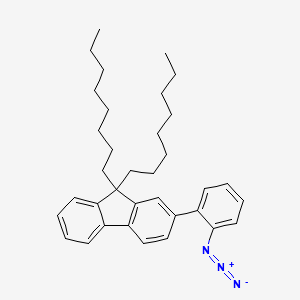
2-(2-Azidophenyl)-9,9-dioctyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azidophenyl)-9,9-dioctyl-9H-fluorene is an organic compound that features an azide group attached to a phenyl ring, which is further connected to a fluorene core substituted with dioctyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotransfer reaction, where an amino precursor is treated with a diazotizing reagent such as fluorosulfuryl azide . This reaction is carried out under mild conditions and provides high yields of the desired azide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidophenyl)-9,9-dioctyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride and catalytic hydrogenation.
Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Scientific Research Applications
2-(2-Azidophenyl)-9,9-dioctyl-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(2-Azidophenyl)-9,9-dioctyl-9H-fluorene involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction forms stable triazole linkages, which are useful in various applications. The azide group acts as a reactive site, enabling the compound to interact with other molecules and form covalent bonds .
Comparison with Similar Compounds
Similar Compounds
2-Azidophenyl derivatives: Compounds with similar azide groups attached to phenyl rings.
Fluorene derivatives: Compounds with fluorene cores substituted with various functional groups.
Uniqueness
2-(2-Azidophenyl)-9,9-dioctyl-9H-fluorene is unique due to the combination of the azide group and the dioctyl-substituted fluorene core. This structure imparts specific reactivity and physical properties, making it suitable for specialized applications in materials science and organic synthesis .
Properties
CAS No. |
879689-94-8 |
|---|---|
Molecular Formula |
C35H45N3 |
Molecular Weight |
507.8 g/mol |
IUPAC Name |
2-(2-azidophenyl)-9,9-dioctylfluorene |
InChI |
InChI=1S/C35H45N3/c1-3-5-7-9-11-17-25-35(26-18-12-10-8-6-4-2)32-21-15-13-20-30(32)31-24-23-28(27-33(31)35)29-19-14-16-22-34(29)37-38-36/h13-16,19-24,27H,3-12,17-18,25-26H2,1-2H3 |
InChI Key |
WFUARCMJVFLING-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC=C4N=[N+]=[N-])CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















